![molecular formula C17H28N2O2S B5740551 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5740551.png)
2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as S32212, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sulfonylureas, which are widely used in the treatment of diabetes mellitus. However, S32212 has been found to exhibit a unique pharmacological profile, making it a promising candidate for the treatment of various other disorders.
Wirkmechanismus
The exact mechanism of action of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is not fully understood, but it is thought to involve its interaction with various neurotransmitter receptors in the brain. It has been shown to act as a partial agonist at the dopamine D2 receptor, as well as an antagonist at the serotonin 5-HT2A receptor. These actions are thought to contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex, which is thought to contribute to its antidepressant effects. It has also been found to decrease serotonin levels in the hippocampus, which is thought to contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide for lab experiments is its unique pharmacological profile, which makes it a promising candidate for the treatment of various disorders. However, one of the limitations of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is the lack of information on its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of research is the development of more selective compounds that target specific neurotransmitter systems in the brain. Another area of research is the investigation of the potential therapeutic applications of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide in the treatment of various disorders, including schizophrenia, anxiety, and depression. Finally, there is a need for further research on the safety and efficacy of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide in long-term studies.
Synthesemethoden
The synthesis of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine. This is followed by the addition of sodium hydroxide and the subsequent formation of the sulfonamide. The final step involves the purification of the product through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological effects, including antipsychotic, anxiolytic, and antidepressant properties. These effects are thought to be mediated by its action on various neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and noradrenergic systems.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-14-7-11-19(12-8-14)10-4-9-18-22(20,21)17-13-15(2)5-6-16(17)3/h5-6,13-14,18H,4,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUMAYUKXMCGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.